Diethylene Glycol Dimethanesulfonate
Overview
Description
Ethanol, 2,2’-oxybis-, dimethanesulfonate is an organic compound with the molecular formula C6H14O7S2. It is also known as diethylene glycol dimethanesulfonate. This compound is a colorless to pale yellow liquid that is soluble in water and various organic solvents. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry .
Mechanism of Action
Mode of Action
It is known to be a polyethylene glycol (peg)-based protac linker used in the synthesis of a series of protacs . PROTACs are molecules that can degrade target proteins by recruiting them to an E3 ubiquitin ligase, which tags the target protein for degradation by the proteasome .
Biochemical Pathways
As a protac linker, it likely influences the ubiquitin-proteasome system, a crucial pathway for protein degradation .
Pharmacokinetics
It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, and methanol
Result of Action
As a PROTAC linker, it is likely involved in the degradation of target proteins, but the specific effects would depend on the identity of these proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diethylene Glycol Dimethanesulfonate. For example, the compound’s solubility in various solvents suggests that it could potentially be affected by the presence of these solvents in its environment . Additionally, as an industrial chemical, it may be influenced by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Cellular Effects
Diethylene Glycol Dimethanesulfonate has been found to have significant effects on cells. For instance, it has been associated with nephrotoxicity, potentially resulting in high morbidity and mortality . Its main nephrotoxic by-product is diglycolic acid (DGA), which causes proximal tubular necrosis . This leads to marked vacuolization and edema of epithelial cells, obstructing the lumen, reducing urine flow, and consequently resulting in anuria and uremia .
Molecular Mechanism
Dosage Effects in Animal Models
The minimum lethal dose of undiluted ethylene glycol is 1.4 mL/kg in cats, 4.4–6.6 mL/kg in dogs, 7–8 mL/kg in poultry, 2–10 mL/kg in cattle, 1.6 mL/kg in macaques, and 6.61 mL/kg in guinea pigs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanol, 2,2’-oxybis-, dimethanesulfonate is typically synthesized through the reaction of diethylene glycol with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of ethanol, 2,2’-oxybis-, dimethanesulfonate involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-oxybis-, dimethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the methanesulfonate groups are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding sulfonic acids.
Reduction Reactions: It can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are usually conducted in acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Major Products Formed
Substitution Reactions: The major products are the substituted ethers or esters.
Oxidation Reactions: The major products are the corresponding sulfonic acids.
Reduction Reactions: The major products are the corresponding alcohols or reduced compounds.
Scientific Research Applications
Ethanol, 2,2’-oxybis-, dimethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It is used in pharmaceutical research for the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
Ethanol, 2,2’-oxybis-, dimethanesulfonate can be compared with other similar compounds such as:
Diethylene glycol diethyl ether: Similar in structure but with ethyl groups instead of methanesulfonate groups.
Diethylene glycol dimethyl ether: Similar in structure but with methyl groups instead of methanesulfonate groups.
Ethylene glycol dimethanesulfonate: Similar in structure but with one less ethylene glycol unit.
The uniqueness of ethanol, 2,2’-oxybis-, dimethanesulfonate lies in its specific functional groups, which confer distinct chemical reactivity and applications compared to its analogs .
Biological Activity
Diethylene Glycol Dimethanesulfonate (DEG-DMS) is a chemical compound that has garnered attention for its biological activity, particularly in the context of its use in pharmaceuticals and potential toxicological effects. This article explores the biological properties of DEG-DMS, supported by data tables, case studies, and detailed research findings.
This compound is characterized by the following properties:
Property | Value |
---|---|
Chemical Formula | CHOS |
Molecular Weight | 238.30 g/mol |
Melting Point | Approximately 130°C |
Boiling Point | Not extensively documented |
Solubility | Reacts slowly with water |
DEG-DMS is primarily used as a reagent in organic synthesis and has implications in the pharmaceutical industry due to its potential therapeutic effects and toxicity profiles.
Pro-Apoptotic Effects
Research indicates that DEG-DMS exhibits pro-apoptotic effects, particularly on Leydig cells. This has been demonstrated through various studies where subcutaneous injections of DEG-DMS were administered to rats, leading to significant disruptions in epididymal function and the formation of sperm granulomas . The pro-apoptotic activity suggests that DEG-DMS may selectively induce cell death in specific cell types, which could have both therapeutic and adverse implications.
Toxicological Studies
A significant concern surrounding DEG-DMS is its contamination in pharmaceutical products, leading to acute kidney injury (AKI) in children. Several case studies have highlighted outbreaks of unexplained AKI associated with DEG contamination in paracetamol formulations . For instance:
- Case Study 1 : In Nigeria, a study identified 47 children with AKI linked to contaminated paracetamol syrup containing DEG. The median concentration of DEG was found to be 14% across various samples .
- Case Study 2 : Similar findings were reported in India and South Africa, where contaminated cough syrups led to significant health crises among pediatric populations .
These cases underscore the importance of monitoring DEG levels in pharmaceutical formulations to prevent toxicological incidents.
The biological activity of DEG-DMS can be attributed to its ability to interact with cellular mechanisms:
- Cellular Toxicity : Studies have shown that exposure to DEG can lead to oxidative stress and disruption of cellular integrity. Biomarkers such as cytochrome P450-dependent enzymatic activity and glutathione S-transferases have been analyzed to assess the impact of DEG on cellular functions .
- Kidney Injury Mechanism : The mechanism underlying DEG-induced AKI appears to involve direct nephrotoxicity, potentially mediated by oxidative stress pathways and disruption of renal tubular function .
Properties
IUPAC Name |
2-(2-methylsulfonyloxyethoxy)ethyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O7S2/c1-14(7,8)12-5-3-11-4-6-13-15(2,9)10/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGQKEWSEGCYRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188176 | |
Record name | Ethanol, 2,2'-oxybis-, dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34604-52-9 | |
Record name | Ethanol, 2,2'-oxybis-, dimethanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034604529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2,2'-oxybis-, dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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